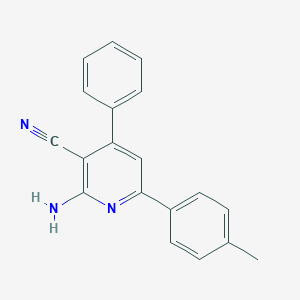
2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H15N3 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a notable compound within the class of pyridine derivatives, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N3. The structure features:
- An amino group at the 2-position,
- A carbonitrile group at the 3-position,
- Phenyl and 4-methylphenyl substituents at the 4 and 6 positions, respectively.
This unique arrangement of functional groups contributes to its distinct biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies:
Antimicrobial Activity
Several studies have demonstrated the compound's efficacy against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Notably, it has shown potential as an antibiotic lead compound due to its ability to inhibit microbial growth effectively.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 18 | 32 µg/mL |
| S. aureus | 15 | 64 µg/mL |
| C. albicans | 20 | 16 µg/mL |
These results suggest that the compound could be a valuable candidate in the development of new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies indicate that this compound may possess anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The mechanism by which this compound exerts its biological effects is under investigation. Molecular docking studies suggest that it interacts with specific enzymes or receptors involved in microbial resistance mechanisms. This interaction may inhibit essential biological pathways in target organisms, thereby exerting its antimicrobial effects .
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions that enhance efficiency and yield. Common methods include:
- One-Pot Reactions : Utilizing ionic liquids as solvents to promote reaction efficiency.
- Conventional Organic Synthesis : Employing standard reagents under controlled conditions.
These methods not only facilitate the production of the target compound but also allow for the synthesis of various derivatives with potentially enhanced biological activity .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of related compounds. For instance:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against clinical strains of bacteria, highlighting structural influences on efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains additional halogen substitutions | Enhanced antibacterial activity |
| Compound B | Lacks methyl substitution | Moderate activity |
These findings underscore the importance of structural modifications in enhancing biological efficacy .
特性
分子式 |
C19H15N3 |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
InChIキー |
OJXMIUIXQCURCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















